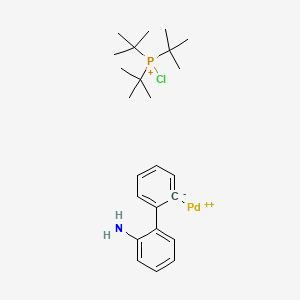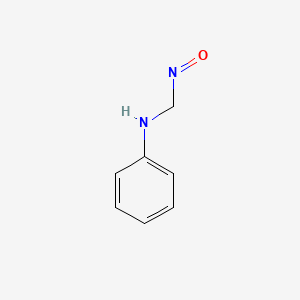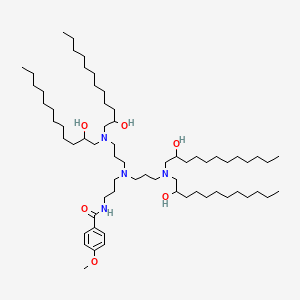![molecular formula C27H20O2 B11927822 (S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is a chiral compound with significant importance in asymmetric synthesis and catalysis. This compound is known for its unique structural properties, which make it a valuable ligand in various chemical reactions. The presence of both hydroxyl and phenyl groups in its structure contributes to its versatility and effectiveness in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] typically involves asymmetric oxidative coupling polymerization. This method uses catalysts such as bisoxazoline and CuCl to achieve stereoselective polymerization . The reaction is carried out under controlled conditions, often in the presence of oxygen, to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods, such as column chromatography, ensures the efficient production of high-quality (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene].
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and phenyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound while achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] has a wide range of applications in scientific research. In chemistry, it is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds . In biology, it serves as a building block for the development of bioactive molecules with potential therapeutic applications. In medicine, it is explored for its role in drug design and development, particularly in the synthesis of chiral drugs. In industry, it is utilized in the production of high-performance materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] involves its interaction with various molecular targets and pathways. As a chiral ligand, it creates an asymmetric environment around the metal center in catalytic reactions, enhancing the enantioselectivity of the process. The hydroxyl and phenyl groups play crucial roles in stabilizing the transition states and intermediates, facilitating efficient catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other chiral binaphthyl derivatives, such as ®-2,2’-dihydroxy-1,1’-binaphthalene and (S)-2,2’-dihydroxy-1,1’-binaphthalene . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: The uniqueness of (S)-2-Hydroxy-2’-[®-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] lies in its specific stereochemistry and the presence of both hydroxyl and phenyl groups. These features contribute to its high enantioselectivity and versatility in various applications, making it a valuable compound in asymmetric synthesis and catalysis.
Eigenschaften
Molekularformel |
C27H20O2 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H/t27-/m1/s1 |
InChI-Schlüssel |
XBEAGNFQVIFJGE-HHHXNRCGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)


![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)

![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)

![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)


